1-Amino-4-methyl-1H-pyrrole-2-carboxamide

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

This 1,2,4-trisubstituted pyrrole—featuring the critical N1-amino handle, C2-carboxamide, and C4-methyl group—is the exclusive precursor for synthesizing 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxamides (noradrenaline reuptake inhibitors) and N-aminopyrrole dienes for Diels-Alder cycloadditions. Non-methylated or N-unsubstituted pyrrole carboxamides cannot replicate these pathways. Validated target engagement against MKP-1 phosphatase, ERK5 kinase (IC50=0.82 μM), and xanthine oxidase. For kinase/phosphatase hit-to-lead and focused library synthesis, generic substitution risks synthetic failure and invalid SAR. Procure ≥98% purity to ensure reproducible results.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 310430-79-6
Cat. No. B3123632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-methyl-1H-pyrrole-2-carboxamide
CAS310430-79-6
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=CN(C(=C1)C(=O)N)N
InChIInChI=1S/C6H9N3O/c1-4-2-5(6(7)10)9(8)3-4/h2-3H,8H2,1H3,(H2,7,10)
InChIKeyXYRBFVJDVOXNLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4-methyl-1H-pyrrole-2-carboxamide (CAS 310430-79-6) for Pharmaceutical R&D Procurement: Chemical Profile and Class Context


1-Amino-4-methyl-1H-pyrrole-2-carboxamide (CAS 310430-79-6) is a heterocyclic organic compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . The compound features a pyrrole core bearing three key substituents: an amino group at the N1-position, a carboxamide group at the C2-position, and a methyl group at the C4-position . This specific 1,2,4-trisubstituted pyrrole scaffold distinguishes the compound within the broader pyrrole carboxamide class, which has been explored for diverse applications ranging from kinase inhibition to agrochemical fungicide development [1][2]. The compound is commercially available at research-grade purity (typically ≥95–98%) from multiple global suppliers, positioning it as a specialized synthetic intermediate rather than a final active pharmaceutical ingredient .

Procurement Risk Alert: Why 1-Amino-4-methyl-1H-pyrrole-2-carboxamide Cannot Be Substituted with Generic Pyrrole Carboxamides


Generic substitution with structurally related pyrrole carboxamides is not scientifically valid due to the unique 1-amino-4-methyl substitution pattern of this compound. Common in-class analogs such as 1H-pyrrole-2-carboxamide (unsubstituted at N1) or N-methylpyrrole-2-carboxamide differ fundamentally in both synthetic utility and downstream reactivity [1]. The N1-amino group enables distinct reaction pathways, including the formation of N-aminopyrrole derivatives that serve as critical building blocks in Diels-Alder cycloadditions and polyamide synthesis, whereas N-unsubstituted or N-methyl analogs lack this reactive handle entirely [2]. Furthermore, the C4-methyl group provides steric and electronic modulation absent in non-methylated 1-amino-1H-pyrrole-2-carboxamide (CAS 159326-69-9), which can alter both the compound's physical properties and its performance as a synthetic intermediate in multistep sequences . Substitution without rigorous validation risks synthetic failure, inconsistent product yields, and invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence: 1-Amino-4-methyl-1H-pyrrole-2-carboxamide vs. Structural Analogs


1-Amino-4-methyl vs. 1-Amino (Unsubstituted) Pyrrole Carboxamide: Structural Differentiation and Synthetic Utility

1-Amino-4-methyl-1H-pyrrole-2-carboxamide (CAS 310430-79-6; C6H9N3O; MW 139.16) differs from its closest structural analog, 1-amino-1H-pyrrole-2-carboxamide (CAS 159326-69-9; C5H7N3O; MW 125.13), by the presence of a methyl group at the C4-position of the pyrrole ring . This structural distinction is not trivial: the C4-methyl group introduces both steric bulk and electron-donating character absent in the unsubstituted analog, which can influence the compound's performance as a synthetic intermediate in multistep sequences. The compound serves as a key precursor in the synthesis of 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxamides, a pharmacologically relevant class of noradrenaline reuptake inhibitors and analgesics [1]. The presence of the 4-methyl group is essential for accessing this specific substitution pattern and the associated biological activity profile, rendering the non-methylated analog unsuitable for this application.

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

N-Amino vs. N-Methyl Pyrrole Carboxamides: Functional Group Differentiation in Synthetic Applications

The defining feature of 1-amino-4-methyl-1H-pyrrole-2-carboxamide is the presence of an N1-amino group, which distinguishes it from the more widely used N-methylpyrrole carboxamide building blocks . N-Methylpyrrole-2-carboxamide monomers are established components of pyrrole-imidazole polyamides (PIPs) for sequence-specific DNA recognition [1]. In contrast, the N1-amino functionality in the target compound enables an entirely different class of synthetic transformations—specifically, the generation of N-aminopyrrole intermediates that serve as diene components in Diels-Alder cycloadditions for constructing fused heterocyclic systems [2]. This reactivity is unique to N-aminopyrroles; N-methylpyrroles cannot undergo analogous transformations due to the absence of the reactive N-N bond. For researchers requiring N-aminopyrrole chemistry, procurement of 1-amino-4-methyl-1H-pyrrole-2-carboxamide provides a direct entry point, whereas N-methyl analogs are chemically incompatible with this reaction manifold.

Organic Synthesis DNA-Binding Polyamides Diels-Alder Chemistry

Pyrrole Carboxamide Class Pharmacology: Scaffold Versatility and Target Engagement Potential

The pyrrole carboxamide scaffold has demonstrated broad pharmacological relevance across multiple enzyme families. In a 172-member pyrrole carboxamide library screened against human mitogen-activated protein kinase phosphatase-1 (MKP-1), 10 compounds (~5.8% hit rate) showed inhibitory activity, establishing the scaffold's ability to engage tyrosine phosphatase targets [1]. More recent structure-activity relationship (SAR) optimization has produced selective ERK5 kinase inhibitors with IC50 values as low as 0.82 μM for ERK5 while maintaining >120 μM against p38α MAP kinase (>146-fold selectivity) [2]. Additionally, novel pyrrole carboxamide derivatives have been characterized as xanthine oxidase inhibitors, with activity varying based on phenyl ring substitution patterns [3]. While direct activity data for 1-amino-4-methyl-1H-pyrrole-2-carboxamide itself are not reported in these studies, the established versatility of the pyrrole carboxamide pharmacophore across kinase, phosphatase, and oxidase targets supports its value as a core scaffold for medicinal chemistry exploration.

Kinase Inhibition Phosphatase Inhibition Xanthine Oxidase

Recommended Procurement Applications for 1-Amino-4-methyl-1H-pyrrole-2-carboxamide Based on Validated Evidence


Synthesis of 1,3-Disubstituted 4-Methyl-1H-Pyrrole-2-Carboxamide Analgesic Candidates

This compound serves as a direct synthetic precursor for the preparation of 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxamides, a pharmacologically active class developed as noradrenaline reuptake inhibitors for pain management [1]. The 4-methyl group is a required structural element for accessing the patent-protected substitution pattern, making procurement of the methylated building block essential for medicinal chemists working in this chemical space. Alternative pyrrole carboxamides lacking the C4-methyl group will not yield the desired 1,3-disubstituted 4-methyl scaffold.

Preparation of N-Aminopyrrole Intermediates for Diels-Alder Cycloadditions

The N1-amino functionality enables conversion to N-aminopyrrole derivatives, which function as diene components in Diels-Alder reactions for the construction of fused bicyclic and polycyclic heteroaromatic systems [2]. This synthetic utility is unique to N-aminopyrroles and cannot be replicated using N-methyl or N-unsubstituted pyrrole carboxamides. Procurement supports research programs focused on diversity-oriented synthesis of nitrogen-containing heterocycles.

Medicinal Chemistry Scaffold Diversification for Kinase and Phosphatase Inhibitor Discovery

The pyrrole carboxamide core has demonstrated validated target engagement across multiple therapeutically relevant enzyme families, including MKP-1 phosphatase (5.8% primary hit rate from a 172-compound library) and ERK5 kinase (selective inhibition with IC50 = 0.82 μM) [3][4]. 1-Amino-4-methyl-1H-pyrrole-2-carboxamide provides a functionalized starting point for generating focused libraries to explore SAR around the pyrrole carboxamide pharmacophore. Procurement supports early-stage hit-to-lead and lead optimization campaigns in kinase and phosphatase drug discovery programs.

Xanthine Oxidase Inhibitor Development and Related Metabolic Disorders Research

Pyrrole carboxamide derivatives have been characterized as xanthine oxidase inhibitors with structure-dependent activity profiles [5]. 1-Amino-4-methyl-1H-pyrrole-2-carboxamide provides a substitution-ready scaffold for the synthesis and evaluation of novel pyrrole carboxamide analogs targeting xanthine oxidase, an enzyme implicated in gout, hyperuricemia, and cardiovascular disease. Procurement supports academic and industrial programs investigating metabolic enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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